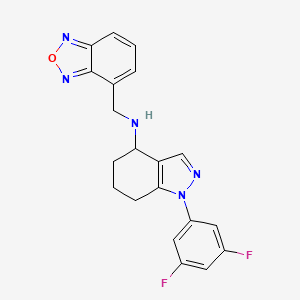![molecular formula C12H8BrNO4S2 B6073904 {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)
{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. The compound is a thiazolidine derivative that has been synthesized through a multi-step process involving the reaction of 4-bromo-2-phenoxyacetic acid with thiosemicarbazide and 2-mercaptoacetic acid.
Mechanism of Action
The exact mechanism of action of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that the compound exerts its effects through various mechanisms such as inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to exhibit antioxidant properties by activating antioxidant enzymes such as superoxide dismutase and catalase. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One of the major advantages of using {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid in lab experiments is its potential to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. However, one of the major limitations of using the compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in lab experiments.
Future Directions
There are several future directions for the study of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One potential direction is the study of the compound's potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the compound's mechanism of action to better understand how it exerts its effects. Additionally, further studies can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Synthesis Methods
The synthesis of {4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves a multi-step process. The first step involves the reaction of 4-bromo-2-phenoxyacetic acid with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The resulting product is then reacted with 2-mercaptoacetic acid in the presence of a base to yield the desired compound. The final product is purified through recrystallization using a suitable solvent.
Scientific Research Applications
{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
2-[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S2/c13-7-1-2-8(18-5-10(15)16)6(3-7)4-9-11(17)14-12(19)20-9/h1-4H,5H2,(H,15,16)(H,14,17,19)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFDYILIIUKQQR-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C2C(=O)NC(=S)S2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)

![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)


![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)
